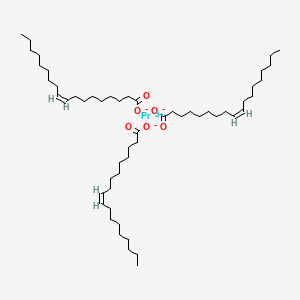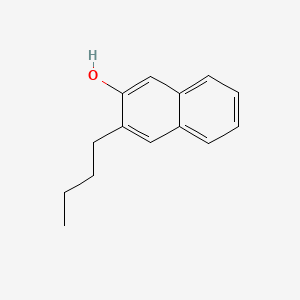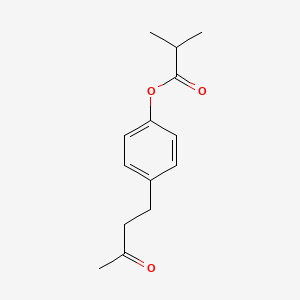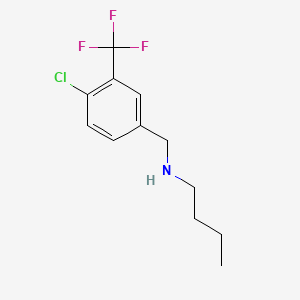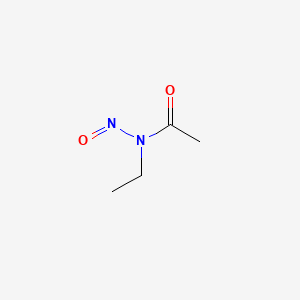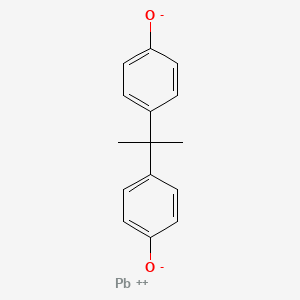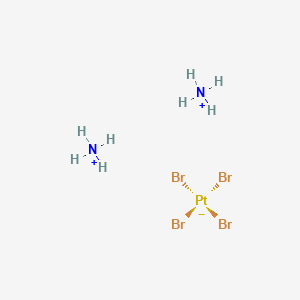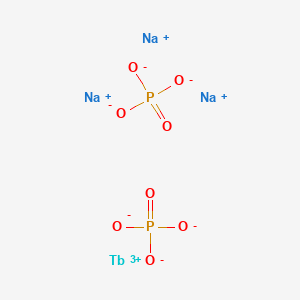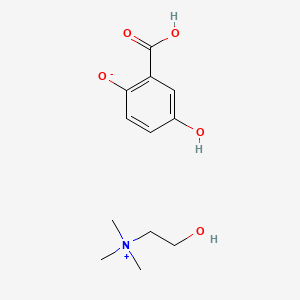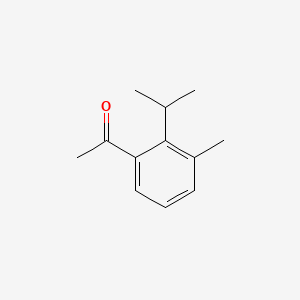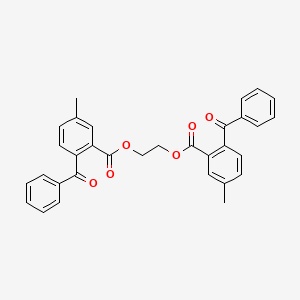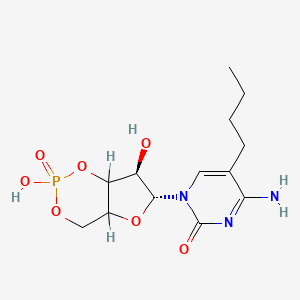
5-n-Butylcytidine 3',5'-cyclic monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-n-Butylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine It is a non-canonical cyclic nucleotide, which means it is not as commonly studied as cyclic adenosine monophosphate or cyclic guanosine monophosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method is the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . The reaction conditions often require specific pH levels and temperatures to ensure the proper formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using cytidylyl cyclase. The process would need to be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
5-n-Butylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure and function.
Reduction: This can lead to the formation of different nucleotide analogs.
Substitution: Common in modifying the nucleotide for specific research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different cyclic nucleotide, while substitution could yield various analogs with altered biological activity .
Scientific Research Applications
5-n-Butylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and signaling pathways.
Biology: Helps in understanding cellular processes involving cyclic nucleotides.
Medicine: Potential therapeutic applications in treating diseases related to nucleotide signaling.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by acting as a second messenger in various signaling pathways. It interacts with specific molecular targets, such as protein kinases and phosphodiesterases, to regulate cellular functions. The pathways involved include the cAMP-PKA-CREB pathway, which plays a role in gene transcription and protein expression .
Comparison with Similar Compounds
Similar Compounds
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic uridine monophosphate (cUMP)
- Cyclic cytidine monophosphate (cCMP)
Uniqueness
5-n-Butylcytidine 3’,5’-cyclic monophosphate is unique due to its specific structure and the presence of the butyl group, which may confer distinct biochemical properties and interactions compared to other cyclic nucleotides .
Properties
CAS No. |
117309-91-8 |
|---|---|
Molecular Formula |
C13H20N3O7P |
Molecular Weight |
361.29 g/mol |
IUPAC Name |
4-amino-5-butyl-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C13H20N3O7P/c1-2-3-4-7-5-16(13(18)15-11(7)14)12-9(17)10-8(22-12)6-21-24(19,20)23-10/h5,8-10,12,17H,2-4,6H2,1H3,(H,19,20)(H2,14,15,18)/t8?,9-,10?,12-/m1/s1 |
InChI Key |
CRAQVGQJWSIGOT-LCLYSXEGSA-N |
Isomeric SMILES |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
Canonical SMILES |
CCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


